

A Comparative Analysis of the Environmental Impact of Prothioconazole and Older Fungicides

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Compound of Interest

Compound Name: Prothioconazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the modern fungicide **prothioconazole** with two older, widely used fungicides, mancozeb and chlorothalonil. The information presented is based on a comprehensive review of publicly available experimental data to assist researchers and professionals in making informed decisions.

Executive Summary

Prothioconazole, a triazolinthione fungicide, generally exhibits lower acute toxicity to mammals and birds compared to the older fungicides mancozeb and chlorothalonil. However, its primary metabolite, **prothioconazole-desthio**, is often more toxic and persistent, posing a significant risk to aquatic ecosystems. Mancozeb, a dithiocarbamate, has a multi-site mode of action, which is beneficial for resistance management but raises concerns due to its endocrine-disrupting properties and the toxicity of its metabolite, ethylenethiourea (ETU). Chlorothalonil, a broad-spectrum organochlorine fungicide, is highly toxic to aquatic organisms and its primary mode of action involves the depletion of glutathione, a critical antioxidant.

This guide presents a detailed comparison of the toxicity and environmental fate of these three fungicides, along with insights into their mechanisms of toxicity in non-target organisms and the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison

The following tables summarize the key environmental impact parameters for **prothioconazole**, mancozeb, and chlorothalonil.

Table 1: Acute Toxicity to Non-Target Organisms

Organism	Parameter	Prothioconazole	Prothioconazole-desthio	Mancozeb	Chlorothalonil
Mammals (Rat, oral)	LD50 (mg/kg bw)	>6200[1]	~2200[1]	4500 - 11200	>10000
Birds (Bobwhite Quail, oral)	LD50 (mg/kg bw)	>2000	>2000	>2000	>2150
Fish (Rainbow Trout, 96h)	LC50 (mg/L)	1.9	1.31[2]	2.2	0.076[3]
Aquatic Invertebrates (Daphnia magna, 48h)	EC50 (mg/L)	1.2	0.68	1.3[4]	0.13 - 0.2[3]
Honeybees (Acute oral)	LD50 (μg/bee)	>100	>100	Not toxic	Moderately toxic
Earthworms (14d)	LC50 (mg/kg soil)	>1000	>1000	142	>1000

Table 2: Environmental Fate

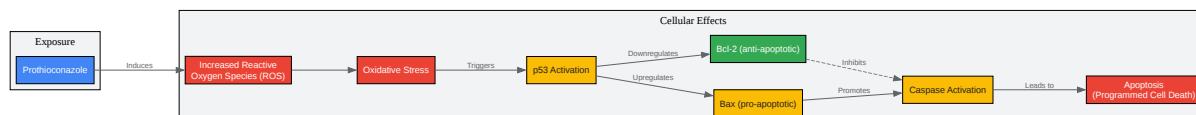
Parameter	Prothioconazole	Prothioconazole-desthio	Mancozeb	Chlorothalonil
Soil Half-life (aerobic)	0.2 - 5.8 days[5]	116 - 151 days	1 - 7 days[6]	<1 - 40 days[7][8]
Water Half-life (hydrolysis, pH 7)	Stable	Stable	<2 days[5]	4 - 64 days[2]
Aqueous Photolysis Half-life	19.9 days (total residues)[9]	Persistent	-	0.4 days (pH 7)[2]
Bioaccumulation Factor (BCF) in fish	Low to Moderate	Moderate	Low	Low to Moderate

Mechanisms of Toxicity in Non-Target Organisms

The toxic effects of these fungicides on non-target organisms are mediated by distinct biochemical pathways.

Prothioconazole: Oxidative Stress and Apoptosis

Prothioconazole and its more toxic metabolite, **prothioconazole-desthio**, can induce oxidative stress in aquatic organisms.[10] Studies in zebrafish have shown that exposure leads to an increase in reactive oxygen species (ROS), which can damage cellular components. This oxidative stress can trigger a p53-dependent apoptotic pathway, leading to programmed cell death and contributing to the observed toxicity, including developmental abnormalities.[11]

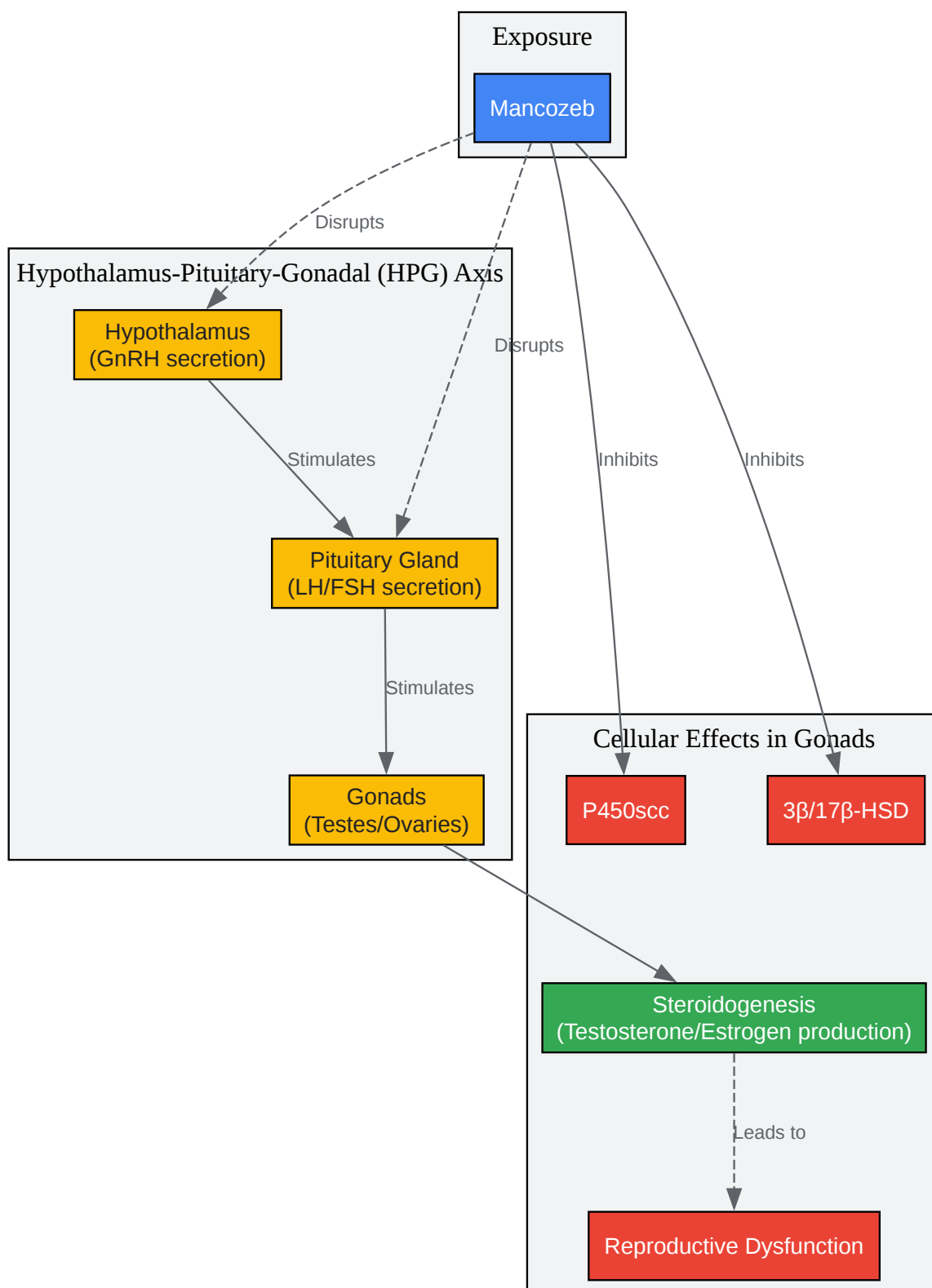


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Prothioconazole-induced oxidative stress and p53-mediated apoptosis pathway in aquatic organisms.

Mancozeb: Endocrine Disruption

Mancozeb is recognized as an endocrine disruptor, primarily affecting the thyroid and gonadal functions.[5][12] It can interfere with the hypothalamus-pituitary-gonadal (HPG) axis, which is crucial for reproductive health.[13] Mancozeb can inhibit the synthesis of sex steroids by targeting key enzymes like P450scc and 3 β /17 β -HSD, leading to reproductive dysfunction in non-target organisms.[12]

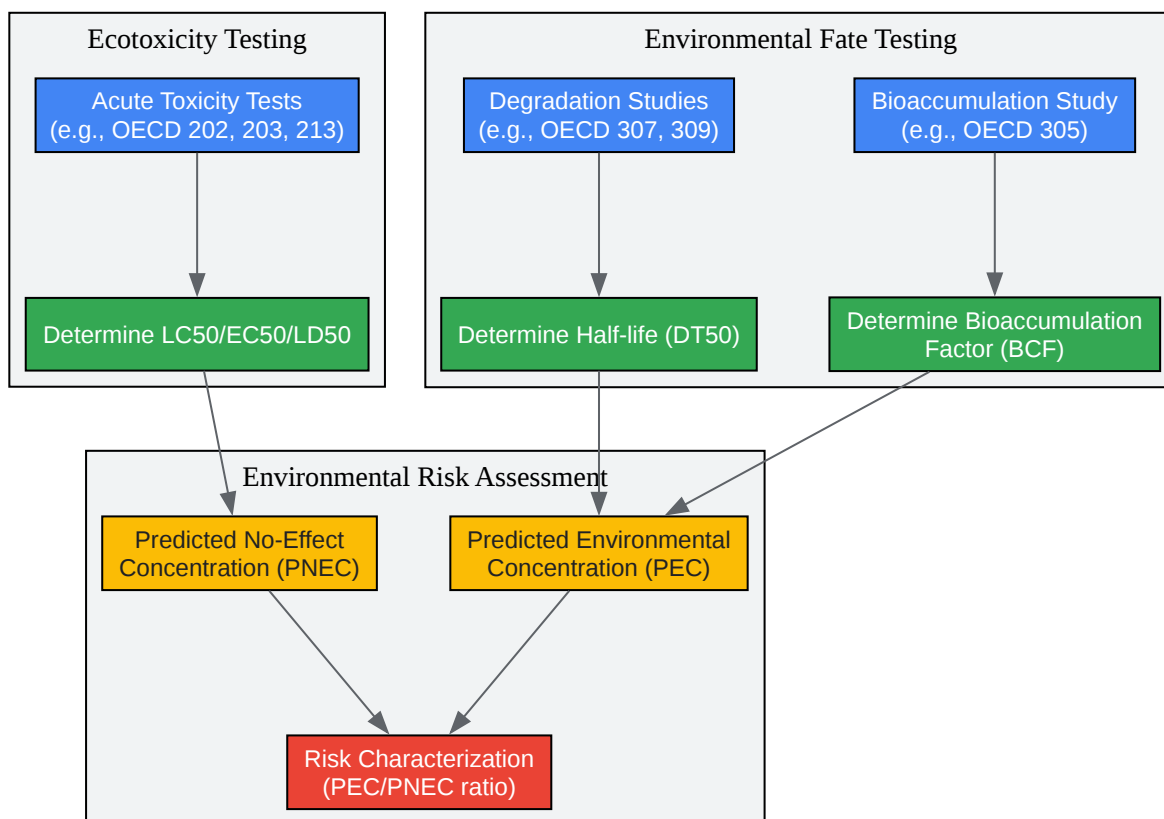
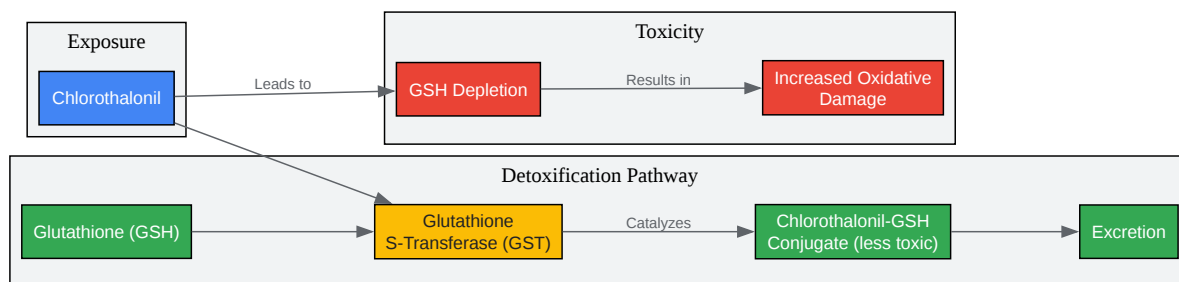


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Mancozeb-induced disruption of the Hypothalamus-Pituitary-Gonadal axis.

Chlorothalonil: Glutathione Depletion

Chlorothalonil's toxicity is largely attributed to its reaction with thiol-containing molecules, particularly glutathione (GSH).[7] Glutathione S-transferases (GSTs) catalyze the conjugation of chlorothalonil with GSH, leading to the formation of less toxic metabolites that can be excreted. [7] However, this process depletes cellular GSH levels, compromising the antioxidant defense system and making cells more susceptible to oxidative damage.[14]



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